molecular formula C13H17NO3 B1319092 (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid CAS No. 251111-38-3

(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid

Cat. No. B1319092
M. Wt: 235.28 g/mol
InChI Key: UJBHNCBRCWQMAD-FNORWQNLSA-N
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Description

The compound is a derivative of acrylic acid with a dimethylamino group and a methoxyphenyl group attached. Acrylic acid derivatives are often used in the production of polymers and resins .


Molecular Structure Analysis

The molecular structure of similar compounds like DMAEMA has been analyzed using techniques like NMR spectroscopy .


Chemical Reactions Analysis

The Mannich reaction, which involves the condensation of an enolizable carbonyl compound with a nonenolizable aldehyde and ammonia or a primary or secondary amine, could potentially be relevant to the synthesis of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For instance, DMAEMA is a colorless liquid with an ammonia odor, and it’s miscible with water, ethanol, and benzene .

Scientific Research Applications

Application in Polymer Synthesis

A compound closely related to (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid, named 2-((dimethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DMAMVA), has been utilized in the preparation of hydrophilic-hydrophobic functional thermo-pH responsive terpolymers. These polymers, synthesized by free radical polymerization, exhibit dual-responsive properties to temperature and pH, making them potentially useful in bio-separation and biotechnology (Abdelaty, 2021).

Synthesis of Pharmaceutical Probes

The compound has been employed in the synthesis of a dibenz[b,e]oxepin-bovine serum albumin conjugate, which is significant for the radioimmunoassay of certain pharmaceutical compounds. This application demonstrates the potential of (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid in the development of diagnostic tools and therapeutic research (Ohshima et al., 1992).

Antioxidant Properties and Biomedical Applications

Several studies have explored the synthesis and antioxidant activity of compounds structurally similar to (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid. For example, the synthesis of ammonium salts of related compounds has shown inhibitory activity on superoxide generation in mitochondria, highlighting potential biomedical applications (Kushnir et al., 2015).

Recognition and Transfer of Hydrophilic Compounds

The compound has been studied in the context of recognizing and transferring hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This property is significant for applications in chemical separations and purification processes (Sawada et al., 2000).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for this compound would depend on its specific applications and properties. Similar compounds like DMAEMA are being explored for use in a variety of applications, including as a sweetening agent in chemical, oil refinery, syngas production, and natural gas .

properties

IUPAC Name

(E)-3-[3-[(dimethylamino)methyl]-4-methoxyphenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-14(2)9-11-8-10(5-7-13(15)16)4-6-12(11)17-3/h4-8H,9H2,1-3H3,(H,15,16)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBHNCBRCWQMAD-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=C(C=CC(=C1)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501162660
Record name (2E)-3-[3-[(Dimethylamino)methyl]-4-methoxyphenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid

CAS RN

251111-38-3
Record name (2E)-3-[3-[(Dimethylamino)methyl]-4-methoxyphenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251111-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-[3-[(Dimethylamino)methyl]-4-methoxyphenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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